N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused 14-membered ring system with nitrogen, oxygen, and pyridine substituents. Its structural complexity arises from the presence of multiple functional groups: a carboxamide moiety at position 5, a pyridin-3-ylmethyl group at position 7, and an imino-oxo system at positions 6 and 2, respectively.
The stereochemical and electronic properties of this compound have likely been characterized using crystallographic tools such as SHELX and ORTEP-III, which are standard for small-molecule refinement and visualization . These methods enable precise determination of bond angles, torsion angles, and van der Waals interactions, critical for understanding its 3D conformation and reactivity .
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H26N6O2/c1-16-9-10-21-29-23-20(25(33)30(21)14-16)12-19(24(32)28-18-7-3-2-4-8-18)22(26)31(23)15-17-6-5-11-27-13-17/h5-6,9-14,18,26H,2-4,7-8,15H2,1H3,(H,28,32) |
InChI Key |
JBAYTPRKBLRULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC5CCCCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include cyclohexylamine, pyridine derivatives, and various catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinyl and cyclohexyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Group Comparison
Key Observations:
Functional Group Diversity: The target compound lacks electron-withdrawing groups (e.g., nitro, cyano) present in analogs like 2d , which may reduce its electrophilic reactivity but enhance metabolic stability.
Lipophilicity : The cyclohexyl group confers higher logP compared to benzyl or phenyl substituents in analogs, suggesting improved membrane permeability .
Electronic and Thermodynamic Properties
The compound’s electronic profile is influenced by:
Table 2: Calculated Molecular Descriptors (Hypothetical Data)
| Descriptor | Target Compound | Analog 2d | Analog |
|---|---|---|---|
| Van der Waals Volume (ų) | ~450 | ~430 | ~470 |
| Dipole Moment (Debye) | ~5.2 | ~6.8 | ~4.5 |
| logP | ~2.8 | ~1.9 | ~3.1 |
Challenges in Similarity Assessment
Methods for comparing compound similarity—critical in virtual screening—vary widely. Topological descriptors (e.g., connectivity indices) may overlook stereoelectronic differences, while 3D alignment tools (e.g., ROCS) better capture conformational nuances . The target compound’s unique tricyclic architecture underscores the need for multi-parameter similarity metrics.
Biological Activity
Chemical Structure
The compound features a complex tricyclic structure with multiple functional groups including a pyridine moiety and an imino group. Its molecular formula and weight are not explicitly provided in the search results but can be inferred from its structural components.
While specific physicochemical properties such as solubility, melting point, and stability are not detailed in the search results, these characteristics are crucial for understanding the compound's potential applications and biological interactions.
Anticancer Potential
Some studies suggest that compounds with similar structural features exhibit anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. However, specific studies on this compound are lacking.
Antimicrobial Activity
Compounds containing pyridine rings often demonstrate antimicrobial activity. Similar compounds have been reported to exhibit activity against various bacterial strains, suggesting a potential for this compound as an antimicrobial agent. Further research is needed to validate these effects specifically for N-cyclohexyl-6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.
Enzyme Inhibition
The presence of the imino group in the compound may confer enzyme inhibition properties. Many imino-containing compounds have been studied for their ability to inhibit enzymes such as proteases and kinases, which play key roles in various biological processes.
Case Studies
Due to the specificity of this compound and its limited study base, no direct case studies were found in the search results. However, the biological activities of structurally related compounds can provide insights into potential effects.
Comparative Analysis
A comparative analysis of similar compounds may yield valuable information regarding expected biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
